Cas no 10340-23-5 (3(Z)-Nonenol)

3(Z)-Nonenol is a monounsaturated alcohol with the molecular formula C₉H₁₈O, characterized by a cis-configured double bond at the third carbon. This compound is notable for its role as a flavor and fragrance intermediate, contributing green, fatty, and slightly waxy olfactory notes. Its structural specificity ensures consistent performance in synthetic applications, particularly in the formulation of fine fragrances and food flavorings. The Z-configuration of the double bond enhances its stability and reactivity in controlled synthesis processes. With high purity grades available, 3(Z)-Nonenol is suitable for precision-driven industries requiring reliable and reproducible chemical behavior.
3(Z)-Nonenol structure
3(Z)-Nonenol structure
商品名:3(Z)-Nonenol
CAS番号:10340-23-5
MF:C9H18O
メガワット:142.23862
MDL:MFCD00010314
CID:86384

3(Z)-Nonenol 化学的及び物理的性質

名前と識別子

    • cis-3-Nonen-1-ol
    • 3(Z)​-​Nonenol
    • cis non-3-en-1-ol
    • Cis-3-Nonen-l-ol
    • cis-3-nonenol
    • 3(Z)-Nonenol
    • MDL: MFCD00010314
    • インチ: InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h6-7,10H,2-5,8-9H2,1H3/b7-6-
    • InChIKey: IFTBJDZSLBRRMC-SREVYHEPSA-N
    • ほほえんだ: CCCCC/C=C\CCO

計算された属性

  • せいみつぶんしりょう: 142.13600
  • どういたいしつりょう: 142.136
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 6
  • 複雑さ: 76.8
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 1
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 20.2A^2
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

  • 色と性状: イエローパウダ
  • 密度みつど: 0.843 g/mL at 25 °C(lit.)
  • ゆうかいてん: -7°C (estimate)
  • ふってん: 109°C/20mmHg(lit.)
  • フラッシュポイント: 華氏温度:143.6°f
    摂氏度:62°c
  • 屈折率: n20/D 1.45(lit.)
  • すいようせい: Soluble in alcohol. Insoluble in water.
  • PSA: 20.23000
  • LogP: 2.50530
  • FEMA: 4412 | CIS-3-NONEN-1-OL
  • ようかいせい: 水に溶けない。

3(Z)-Nonenol セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H319
  • 警告文: P264-P280-P305+P351+P338-P337+P313
  • WGKドイツ:3
  • 危険カテゴリコード: 36
  • セキュリティの説明: S26
  • 危険物標識: Xi
  • リスク用語:R36
  • ちょぞうじょうけん:2-8°C
  • TSCA:Yes

3(Z)-Nonenol 税関データ

  • 税関コード:2905290000
  • 税関データ:

    中国税関コード:

    2905290000

    概要:

    290529000他の不飽和モノアルコール。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量包装する

    要約:

    290529000種類の不飽和一価アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

3(Z)-Nonenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
N649560-1g
3(Z)​-​Nonenol
10340-23-5
1g
$ 58.00 2023-09-06
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A17846-5g
cis-3-Nonen-1-ol, 97%
10340-23-5 97%
5g
¥460.00 2023-05-16
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
N0588-25ML
cis-3-Nonen-1-ol
10340-23-5 >95.0%(GC)
25ml
¥1890.00 2024-04-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X71255-1ml
CIS-3-NONEN-1-OL
10340-23-5 ≥95%
1ml
¥48.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X71255-5ml
CIS-3-NONEN-1-OL
10340-23-5 ≥95%
5ml
¥218.0 2023-09-05
TRC
N649560-50 g
3(Z)​-​Nonenol
10340-23-5
50g
160.00 2021-07-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
N0588-10ml
3(Z)-Nonenol
10340-23-5 95.0%(GC)
10ml
¥465.0 2022-06-10
SHENG KE LU SI SHENG WU JI SHU
sc-223890-5 g
cis-3-Nonen-1-ol,
10340-23-5
5g
¥481.00 2023-07-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W441200-SAMPLE
3(Z)-Nonenol
10340-23-5 95%, stabilized
587.6 2021-05-17
Aaron
AR003PNW-5g
cis-3-Nonen-1-ol
10340-23-5 95%
5g
$24.00 2025-03-05

3(Z)-Nonenol 関連文献

3(Z)-Nonenolに関する追加情報

Introduction to 3(Z)-Nonenol (CAS No. 10340-23-5)

3(Z)-Nonenol, with the chemical name (Z)-3-nonene-2-ol, is a significant compound in the realm of organic chemistry and pharmaceutical research. Its molecular formula, C₉H₁₈O, reflects its structure as an unsaturated alcohol with a nonyclic backbone. This compound has garnered attention due to its unique chemical properties and potential applications in synthetic chemistry, agrochemicals, and medicinal research. The CAS number 10340-23-5 uniquely identifies this substance in scientific literature and industrial databases, underscoring its importance in chemical synthesis and analysis.

The stereochemistry of 3(Z)-Nonenol is defined by the (Z) configuration of the double bond between the third and fourth carbon atoms, which influences its reactivity and interaction with biological systems. This geometric isomerism is a critical factor in its utility, particularly in contexts where enantioselective synthesis or biological activity is desired. The compound's linear structure allows for diverse functionalization, making it a valuable intermediate in the synthesis of more complex molecules.

Recent advancements in synthetic methodologies have highlighted the role of 3(Z)-Nonenol as a precursor in the production of fine chemicals and specialty materials. Researchers have leveraged its reactivity to develop novel catalysts and ligands that enhance the efficiency of asymmetric hydrogenation reactions. These innovations are particularly relevant in pharmaceutical manufacturing, where enantiopure compounds are often required for optimal biological activity.

In the field of medicinal chemistry, 3(Z)-Nonenol has been explored for its potential as a building block in drug design. Its unsaturated hydroxyl group provides a versatile scaffold for constructing bioactive molecules. For instance, derivatives of 3(Z)-Nonenol have been investigated for their anti-inflammatory and analgesic properties. Studies have demonstrated that modifications to its double bond or hydroxyl group can modulate its pharmacokinetic profile, offering insights into structure-activity relationships (SAR) that guide drug development.

The agrochemical sector has also shown interest in 3(Z)-Nonenol, recognizing its potential as an intermediate in the synthesis of plant growth regulators and pest control agents. Its ability to undergo various chemical transformations allows for the creation of compounds that interact selectively with biological targets in plants. Such applications align with the growing demand for sustainable agricultural practices, where environmentally friendly chemical solutions are prioritized.

From a spectroscopic perspective, 3(Z)-Nonenol exhibits distinct characteristics that make it amenable to advanced analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy reveals detailed information about its molecular structure, while infrared (IR) spectroscopy confirms the presence of functional groups such as hydroxyl and double bonds. These analytical methods are essential for characterizing 3(Z)-Nonenol and ensuring its purity in industrial applications.

The compound's thermal stability has been another area of focus, with studies indicating that 3(Z)-Nonenol can be stored under controlled conditions without significant degradation. This stability is crucial for maintaining its integrity during transport and use in various chemical processes. Additionally, research into its degradation pathways has provided valuable data for environmental impact assessments, ensuring that its application aligns with regulatory standards.

Future research directions for 3(Z)-Nonenol may include exploring its role in green chemistry initiatives. By optimizing synthetic routes to minimize waste and energy consumption, scientists can enhance the sustainability of processes involving this compound. Furthermore, investigating its potential as a renewable feedstock could contribute to the development of circular economy models, where raw materials are efficiently recycled and reused.

The intersection of 3(Z)-Nonenol with nanotechnology presents another exciting avenue for exploration. Functionalized derivatives of this compound could be integrated into nanocarriers designed for drug delivery systems. These advanced formulations aim to improve therapeutic efficacy while reducing side effects by targeting specific cells or tissues within the body.

In summary, 3(Z)-Nonenol (CAS No. 10340-23-5) represents a multifaceted compound with broad applications across multiple industries. Its unique structural features and reactivity make it a valuable asset in organic synthesis, pharmaceutical development, and agrochemical innovation. As research continues to uncover new possibilities for this molecule, its significance is expected to grow further, driving advancements that benefit both science and industry.

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